Potassium acetate

Catalog No.
S603236
CAS No.
127-08-2
M.F
C2H4KO2
M. Wt
99.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium acetate

CAS Number

127-08-2

Product Name

Potassium acetate

IUPAC Name

potassium;acetate

Molecular Formula

C2H4KO2

Molecular Weight

99.15 g/mol

InChI

InChI=1S/C2H4O2.K/c1-2(3)4;/h1H3,(H,3,4);

InChI Key

NDQKGYXNMLOECO-UHFFFAOYSA-N

SMILES

CC(=O)[O-].[K+]

Solubility

Solubility in water, g/100ml at 20 °C: 256

Synonyms

Acetate, Potassium, Potassium Acetate

Canonical SMILES

CC(=O)O.[K]

Isomeric SMILES

CC(=O)[O-].[K+]

DNA isolation:

Potassium acetate is widely used in the process of isolating DNA from cells. It helps in the precipitation of DNA by creating an ionic environment that neutralizes the negatively charged phosphate groups in the DNA backbone, causing it to clump together and separate from the solution. This technique is often employed in conjunction with other buffers and detergents to ensure efficient and selective DNA purification .

RNA isolation:

Similar to its role in DNA isolation, potassium acetate can also be utilized in the isolation of RNA intermediates and products from in vitro splicing reactions. These reactions involve the joining of different RNA fragments, and potassium acetate facilitates the precipitation of the desired RNA products .

Buffering agent:

Potassium acetate acts as an effective buffer in maintaining a stable pH during various biological experiments. It can be used in various buffer systems, such as Tris-acetate-EDTA (TAE) and potassium acetate-acetic acid (KAc-HOAc), which are crucial for maintaining optimal conditions for enzymatic reactions and other biological processes .

Protein precipitation:

Potassium acetate, at specific concentrations, can be used to precipitate proteins from solution. This technique is often employed in conjunction with detergents and other salts to deplete protein content in samples for further analysis of other biomolecules, such as nucleic acids .

Potassium acetate, also known as potassium ethanoate, is a hygroscopic solid with the chemical formula C2H3KO2\text{C}_2\text{H}_3\text{KO}_2 and a molecular weight of 98.14 g/mol. It is the potassium salt derived from acetic acid and is commonly encountered in both laboratory and industrial applications. At room temperature, potassium acetate appears as a white crystalline substance that readily absorbs moisture from the air .

As a salt, it is produced through an acid-base neutralization reaction, where acetic acid reacts with a potassium-containing base such as potassium hydroxide or potassium carbonate. This reaction results in the formation of potassium acetate along with water .

Involving potassium acetate are:

  • Neutralization Reaction:
    CH3COOH+KOHCH3COOK+H2O\text{CH}_3\text{COOH}+\text{KOH}\rightarrow \text{CH}_3\text{COOK}+\text{H}_2\text{O}
  • Formation from Potassium Carbonate:
    K2CO3+2CH3COOH2CH3COOK+H2O+CO2\text{K}_2\text{CO}_3+2\text{CH}_3\text{COOH}\rightarrow 2\text{CH}_3\text{COOK}+\text{H}_2\text{O}+\text{CO}_2

These reactions highlight potassium acetate's role as a product of neutralizing acetic acid with potassium-based compounds, resulting in the release of water and, in the case of potassium carbonate, carbon dioxide .

Potassium acetate plays a significant role in biological systems, particularly in medical applications. It is utilized in electrolyte replacement therapy for patients suffering from diabetic ketoacidosis, where it helps to restore normal potassium levels and neutralize acidosis by converting to bicarbonate in the body . Additionally, it is employed in molecular biology for precipitating sodium dodecyl sulfate and proteins bound to it during DNA extraction protocols .

Potassium acetate can be synthesized through several methods:

  • Acid-Base Neutralization: Mixing acetic acid with potassium hydroxide or potassium carbonate under controlled conditions.
  • Crystallization: Dissolving potassium carbonate in acetic acid followed by crystallization from the solution to obtain pure potassium acetate .
  • Controlled Temperature Synthesis: In industrial settings, potassium hydroxide is added to concentrated acetic acid while maintaining specific temperature ranges to optimize yield and purity .

Potassium acetate has diverse applications across various fields:

  • Deicing Agent: It is used as a less corrosive alternative to calcium chloride for deicing roads and airport runways .
  • Food Preservative: As an acidity regulator and preservative in processed foods, it carries the E number E261 in the European Union .
  • Laboratory Use: Employed in molecular biology for DNA extraction and tissue preservation processes .
  • Fire Suppression: Used in Class K fire extinguishers due to its ability to cool burning oils and form a protective crust .
  • Medical

Research on potassium acetate has focused on its interactions within biological systems and its efficacy as a therapeutic agent. Studies indicate that it can effectively replace other potassium salts during electrolyte therapy without causing adverse effects on cellular metabolism or function . Additionally, its role in precipitating proteins during DNA extraction highlights its utility in biochemical applications.

Potassium acetate shares similarities with several other compounds, particularly other alkali metal acetates and organic salts. Here are some comparable compounds:

CompoundFormulaUnique Features
Sodium AcetateC2H3NaO2\text{C}_2\text{H}_3\text{NaO}_2Commonly used as a buffer solution; less hygroscopic than potassium acetate.
Calcium AcetateC4H6CaO4\text{C}_4\text{H}_6\text{CaO}_4Used as a food additive and calcium supplement; less soluble than potassium acetate.
Ammonium AcetateC2H7NO2\text{C}_2\text{H}_7\text{NO}_2Soluble in water; used in biochemical applications as a nitrogen source.
Lithium AcetateC2H3LiO2\text{C}_2\text{H}_3\text{LiO}_2Used in psychiatric treatments; has different solubility characteristics compared to potassium acetate.

Uniqueness of Potassium Acetate:
Potassium acetate's unique properties include its hygroscopic nature, high solubility in water, and effectiveness as both a food preservative and deicer. Its lower corrosiveness compared to other salts makes it particularly valuable for environmental applications like road deicing without damaging soil quality .

The fundamental chemical reaction for potassium acetate synthesis involves an acid-base neutralization between acetic acid and potassium-containing bases. The basic reaction can be represented as:

CH₃COOH + KOH → CH₃COOK + H₂O

While this reaction appears straightforward, industrial implementation requires careful optimization of numerous parameters to ensure efficiency, safety, and product quality. The following sections explore various approaches to potassium acetate production, from traditional industrial methods to emerging sustainable technologies.

Industrial-Scale Synthesis Protocols and Optimization

Industrial preparation of potassium acetate traditionally involves treating potassium carbonate or potassium bicarbonate with glacial acetic acid according to the following reaction:

K₂CO₃ + 2CH₃COOH → 2CH₃COOK + CO₂ + H₂O

This process typically occurs at temperatures between ambient and 100°C, with unreacted acid driven off by heating to approximately 135°C. While this approach has been the industrial standard for decades, several challenges exist in scaling and optimizing the process.

A significant challenge in industrial synthesis is managing the exothermic nature of the neutralization reaction, which can lead to dangerous temperature spikes, potential product loss through ejection, and inconsistent product quality. A novel approach described in a Russian patent (RU2605695C1) addresses these challenges through a carefully controlled sequential addition protocol.

Table 1: Comparison of Traditional vs. Optimized Industrial Synthesis Protocols

ParameterTraditional MethodOptimized Sequential Method
ReagentsK₂CO₃ + CH₃COOHK₂CO₃ + CH₃COOH + KOH (sequential)
Temperature ControlExternal cooling requiredSelf-regulating, not exceeding 100°C
Reaction TimeVariableUnder 2 hours
Energy ConsumptionHigher (cooling + heating)Lower (minimal external temperature control)
Safety ProfileRisk of overheatingImproved safety through temperature self-regulation
Product ConsistencyVariableStable and consistent

In the optimized sequential process, aqueous solutions of acetic acid (70-100% concentration), potassium carbonate, and potassium hydroxide are fed into a reactor in succession, maintaining precise stoichiometric ratios. The process begins with the addition of potassium carbonate to acetic acid, which proceeds as an endothermic reaction:

K₂CO₃ + CH₃COOH → CH₃COOK + KHCO₃

This is followed by the addition of potassium hydroxide, which reacts exothermically:

KHCO₃ + KOH → K₂CO₃ + H₂O
CH₃COOH + KOH → CH₃COOK + H₂O

The heat generated by the exothermic reactions is balanced by the preceding endothermic step, resulting in a self-regulating temperature that does not exceed 100°C. This eliminates the need for external cooling systems and reduces the risk of product ejection from the reactor.

The process continues until carbon dioxide is completely removed, typically yielding a potassium acetate solution with the following specifications:

Table 2: Typical Specifications of Industrial Potassium Acetate Solution

ParameterSpecification Range
Concentration48-60% by weight
pH9.2-11.0
Density1.24-1.32 g/cm³
Processing Time<2 hours
AppearanceClear solution

For applications requiring high-purity potassium acetate, such as molecular biology or pharmaceutical uses, additional purification steps are necessary. These typically include filtration through activated carbon, crystallization (sometimes in the presence of additives like tartaric acid at 0.005-0.025% by weight), followed by centrifugation and vacuum drying at elevated temperatures (145-155°C).

The specifications for high-purity grades of potassium acetate, such as those used in molecular biology, are particularly stringent:

Table 3: Specifications for High-Purity Potassium Acetate

ParameterSpecification
Assay≥99.0%
pH (1M in H₂O at 25°C)7.0-9.0
FormPowder or crystals
Solubility in H₂O1 M at 20°C, clear, colorless
DNasesNone detected
RNasesNone detected
PhosphatasesNone detected
ProteasesNone detected
Insoluble matterPasses filter test

These specifications reflect the requirements for molecular biology applications, where even trace contaminants can interfere with sensitive enzymatic reactions.

Green Chemistry Approaches for Sustainable Production

As industrial chemistry increasingly emphasizes sustainability, alternative approaches to potassium acetate synthesis have emerged. A promising method involves the production of potassium acetate through anaerobic fermentation using Clostridium thermoaceticum, as reported in research published in the Journal of Industrial Microbiology.

In this bioprocess, dextrose (glucose) serves as the carbon source for C. thermoaceticum, which produces acetic acid through fermentation according to the following pathway:

C₆H₁₂O₆ → 3CH₃COOH

The acetic acid produced is subsequently neutralized with potassium hydroxide to form potassium acetate:

CH₃COOH + KOH → CH₃COOK + H₂O

This approach represents a paradigm shift from petroleum-derived acetic acid to renewable biobased sources. The research has focused on optimizing the fermentation conditions to maximize acetate concentration in the broth, with several key parameters investigated:

Table 4: Optimization Parameters for Fermentation-Based Potassium Acetate Production

ParameterTraditional ConditionOptimized ConditionImprovement
pHVariable6.5Stable bacterial growth and increased acid production
Nitrogen SourceYeast extractCorn steep liquor/stillageLower cost, comparable effectiveness
Reducing AgentCysteineSodium sulfideLower cost, maintained high yields
Cell DensityStandardPreconcentration by ultrafiltrationIncreased productivity
Acetic Acid YieldVariable>0.9 g acetic acid/g glucoseHigh conversion efficiency
Acetic Acid ConcentrationLower53.6 g/L in 50 hoursIncreased product concentration

The fermentation-based approach offers several sustainability advantages compared to traditional chemical synthesis:

Table 5: Sustainability Comparison: Chemical vs. Fermentation-Based Synthesis

AspectChemical SynthesisFermentation-Based Synthesis
Raw Material SourcePetroleum-derived acetic acidRenewable carbohydrates
Energy ConsumptionHigher (heating/cooling cycles)Lower (ambient fermentation conditions)
Water UsageLowerHigher (dilute fermentation broth)
Chemical AdditivesStronger acids/basesMilder conditions
Waste StreamPotentially hazardousBiodegradable
Carbon FootprintHigherLower
By-product UtilizationLimitedBiomass can be repurposed

Research findings demonstrate that optimization of the fermentation process can significantly improve economic feasibility. The study achieved acetic acid concentrations up to 53.6 g/L within 50 hours at pH 6.5, successfully substituted expensive yeast extract with cheaper alternatives such as corn steep liquor and stillage from ethanol production, and replaced cysteine with sodium sulfide as a reducing agent while maintaining high yields (>0.9 g acetic acid/g glucose).

These advancements represent significant progress toward making biobased potassium acetate production commercially viable, especially as concerns about sustainability and carbon footprint become increasingly important in chemical manufacturing.

Mechanochemical Synthesis and Solvent-Free Techniques

Recent advances in green chemistry have explored mechanochemical and solvent-free approaches to chemical synthesis, aligning with principles of reduced solvent use, decreased energy consumption, and process simplification. While direct mechanochemical synthesis of potassium acetate has been less extensively studied than traditional methods, related research provides insights into potential approaches.

Mechanochemical synthesis typically involves solid-state reactions driven by mechanical energy input, such as ball milling or grinding. Studies on mechanochemical activation of materials involving potassium acetate, particularly with kaolinite intercalation, demonstrate the feasibility of solid-state transformations involving this compound.

Research published in Langmuir examined the mechanochemical treatment of kaolinite followed by intercalation with potassium acetate. In these studies, kaolinite was subjected to dry grinding for periods up to 10 hours, followed by potassium acetate intercalation. The results demonstrated significant structural changes that affected the intercalation behavior:

Table 6: Effects of Mechanochemical Treatment on Kaolinite-Potassium Acetate Interactions

Grinding Time (hours)XRD ObservationDRIFT Spectroscopy ObservationIntercalation Behavior
0 (untreated)Standard kaolinite patternStrong hydroxyl stretching bands (3695, 3619 cm⁻¹)Normal intercalation, d-spacing expansion to 1.42 nm
1Reduced crystallinityDecreased hydroxyl band intensityPartial intercalation, d-spacing of 8.80 Å
10Significant loss of crystallinityMinimal hydroxyl band intensityLimited intercalation capability

Additional research published in Applied Clay Science demonstrated that wet ball-milling of kaolinite after potassium acetate intercalation sharply increased surface area while maintaining structural order. The X-ray diffraction pattern indicated that intercalation caused an increase in basal spacing from 0.718 to 1.42 nm, along with particle size reduction.

While these studies do not directly address the synthesis of potassium acetate, they demonstrate the potential for mechanochemical approaches in reactions involving this compound. Similar principles could potentially be applied to direct synthesis through solvent-free or reduced-solvent approaches.

Potential mechanochemical routes for potassium acetate synthesis might include:

Table 7: Potential Mechanochemical Synthesis Routes for Potassium Acetate

ReactantsMechanismPotential AdvantagesChallenges
K₂CO₃ + CH₃COOH (liquid)Ball milling with minimal liquidReduced solvent, ambient temperatureHandling of liquid acid in mill
KOH + CH₃COOH (glacial)Controlled addition during millingLower energy requirementExothermic reaction control
K₂CO₃ + (CH₃CO)₂OSolid-state reactionCompletely solvent-free possibleAcetic anhydride reactivity
KHCO₃ + CH₃COOKMechanochemical metathesisMild conditionsReaction equilibrium

The advantages of mechanochemical approaches include:

  • Elimination or significant reduction of solvent use
  • Lower energy consumption through ambient temperature processing
  • Simplified purification procedures
  • Potential for continuous processing
  • Reduced waste generation

While research on direct mechanochemical synthesis of potassium acetate remains limited, the proven success of mechanochemical approaches in related systems suggests significant potential for development of more sustainable production methods. As solvent-free and reduced-solvent techniques continue to gain prominence in green chemistry, further investigation of mechanochemical routes to potassium acetate synthesis represents a promising direction for future research.

Physical Description

Liquid; Other Solid; NKRA; Water or Solvent Wet Solid; Pellets or Large Crystals; Liquid, Other Solid; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals
Colourless, deliquescent crystals or a white crystalline powder, odourless or with a faint acetic odour
Lustrous colorless or white solid; Rapidly deliquescent; [Merck Index] White crystalline solid; [Aldrich MSDS]
WHITE FLAKES OR CRYSTALLINE POWDER.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

98.98483585 g/mol

Monoisotopic Mass

98.98483585 g/mol

Heavy Atom Count

5

Density

1.6 g/cm³

Melting Point

292 °C

UNII

M911911U02

GHS Hazard Statements

Aggregated GHS information provided by 467 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 409 of 467 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 58 of 467 companies with hazard statement code(s):;
H302 (10.34%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (89.66%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.66%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Potassium is used to regulate hypokalemia as a primary condition or secondary to other medical conditions.

Pharmacology

Potassium Acetate is the acetate salt form of potassium, an essential macromineral. Potassium maintains intracellular tonicity, is required for nerve conduction, cardiac, skeletal and smooth muscle contraction, production of energy, the synthesis of nucleic acids, maintenance of blood pressure and normal renal function. This agent has potential antihypertensive effects and when taken as a nutritional supplement may prevent hypokalemia.

ATC Code

B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05X - I.v. solution additives
B05XA - Electrolyte solutions
B05XA17 - Potassium acetate

Mechanism of Action

Potassium is the major cation (positive ion) inside animal cells, while sodium is the major cation outside animal cells. The concentration differences of these charged particles causes a difference in electric potential between the inside and outside of cells, known as the membrane potential. The balance between potassium and sodium is maintained by ion pumps in the cell membrane. The cell membrane potential created by potassium and sodium ions allows the cell generate an action potential—a "spike" of electrical discharge. The ability of cells to produce electrical discharge is critical for body functions such as neurotransmission, muscle contraction, and heart function. Potassium is also an essential mineral needed to regulate water balance, blood pressure and levels of acidity.

Pictograms

Irritant

Irritant

Other CAS

127-08-2

Absorption Distribution and Excretion

Mostly urine but also skin and feces.

Wikipedia

Potassium acetate
Pinacol

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
ACIDITY_REGULATOR; -> JECFA Functional Classes
Cosmetics -> Film forming

General Manufacturing Information

Construction
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Agriculture, Forestry, Fishing and Hunting
Wholesale and Retail Trade
Textiles, apparel, and leather manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Petroleum Refineries
All Other Chemical Product and Preparation Manufacturing
Pharmaceutical and Medicine Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Acetic acid, potassium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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